molecular formula C15H12F2O2 B1400669 3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid CAS No. 1513786-59-8

3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid

Cat. No.: B1400669
CAS No.: 1513786-59-8
M. Wt: 262.25 g/mol
InChI Key: WDTZBLVSXJKSOE-UHFFFAOYSA-N
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Description

3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid is a versatile chemical compound with potential applications in various scientific research domains. It is characterized by the presence of a biphenyl structure with two fluorine atoms at the 3’ and 5’ positions and a propanoic acid group attached to the 4-position of the biphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The general procedure includes the reaction of 3,5-difluorophenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for 3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid are not extensively documented. the scalability of the Suzuki-Miyaura coupling reaction suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The fluorine atoms enhance its binding affinity and stability, making it a valuable compound for studying molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid is unique due to the presence of both the difluorobiphenyl core and the propanoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

3-[4-(3,5-difluorophenyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c16-13-7-12(8-14(17)9-13)11-4-1-10(2-5-11)3-6-15(18)19/h1-2,4-5,7-9H,3,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTZBLVSXJKSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of lithium aluminum hydride (0.2 g) in tetrahydrofuran (15 mL), the compound obtained from step c above (0.77 g) in tetrahydrofuran (50 mL) was added at 0° C. The reaction mixture was stirred at 0° C. for 3 hours. The reaction mixture was quenched carefully with saturated ammonium chloride solution, filtered through a celite pad, and washed with ethyl acetate. The organic layers were separated, washed with brine, and dried over anhydrous sodium sulfate, and solvents were evaporated under reduced pressure. The crude product was purified by silica gel flash column chromatography using 20% to 30% ethyl acetate in hexane to get the title compound as a white crystalline solid (0.70 g).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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